molecular formula C₂₃H₂₉NO₄ B1146343 21-Deacetoxy Deflazacort CAS No. 13649-88-2

21-Deacetoxy Deflazacort

カタログ番号 B1146343
CAS番号: 13649-88-2
分子量: 383.48
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

21-Deacetoxy Deflazacort is a synthetic glucocorticoid with a structural similarity to cortisol, synthesized by derivatization from prednisolone to improve its potency. It was first synthesized in 1969 and has since been explored for its pharmacological properties, particularly in the treatment of Duchenne Muscular Dystrophy (DMD), a rare genetic disorder characterized by progressive muscle degeneration (Zeesan et al., 2019).

Synthesis Analysis

Deflazacort's synthesis involves the deacetylation of its precursor molecule at the 21st position to produce 21-desacetyl deflazacort, the active metabolite which interacts with the glucocorticoid receptor. This synthesis pathway underscores its design for enhanced pharmacological efficacy and specificity (Zeesan et al., 2019).

Molecular Structure Analysis

The molecular structure of 21-Deacetoxy Deflazacort, characterized by spectral analysis, indicates significant modifications relative to deflazacort, including deacetylation at the 21st position and A-ring modifications. These structural changes are crucial for its bioactivity, revealing the importance of precise structural modifications in the development of therapeutic agents (Huber & Barbuch, 1995).

Chemical Reactions and Properties

21-Deacetoxy Deflazacort undergoes various chemical reactions, including metabolism in humans to form major metabolites through processes such as deacetylation and hydroxylation. These metabolic pathways play a significant role in its pharmacokinetics and pharmacodynamics, affecting its therapeutic efficacy and safety profile (Martinelli et al., 1979).

Physical Properties Analysis

The physical properties of 21-Deacetoxy Deflazacort, including its solid-state characteristics, have been investigated using techniques like differential scanning calorimetry (DSC) and thermogravimetry (TG). Such studies provide insights into its stability, solubility, and formulation requirements, essential for its pharmaceutical development (Cuffini et al., 2007).

Chemical Properties Analysis

The chemical properties of 21-Deacetoxy Deflazacort, including its reactivity and interaction with biological molecules, are critical for its function as a glucocorticoid. Its binding to glucocorticoid receptors, metabolic transformations, and interaction with enzymes like cytochrome P450s determine its pharmacological and therapeutic actions (Fokina & Donova, 2003).

科学的研究の応用

Chemistry and Pharmacology

Deflazacort, synthesized in 1969, shares structural similarity with cortisol. It's a synthetic compound derived from prednisolone modification aimed at enhancing potency. Its active metabolite, 21-desacetyl deflazacort (21-desDFZ), interacts with the glucocorticoid receptor. Deflazacort was approved by the FDA in 2017 for treating Duchenne muscular dystrophy (DMD), highlighting its significance in rare genetic disorders involving muscle tissue degeneration (Zeesan et al., 2019).

Pharmacokinetics and Metabolite Analysis

Research has developed a sensitive method for quantifying 21-desacetyl deflazacort in human plasma, crucial for understanding its bioavailability and pharmacokinetics. This development supports pharmacokinetic studies and aids in the analysis of the drug's effects following oral administration (Karthikeyan, 2013).

Metabolite Profiling

Deflazacort's metabolism in humans produces several metabolites, including Metabolite V, an epoxide species identified as a minor circulating metabolite. This insight into the metabolic profile of deflazacort and its metabolites enriches our understanding of its pharmacodynamics and potential therapeutic applications (Kong et al., 2020).

Drug Interaction Potential

An in vitro study on 6β-hydroxy-21-desacetyl deflazacort, a major but not biologically active metabolite of deflazacort, evaluated its potential for drug interaction. It highlighted the metabolite's moderate inhibition of specific cytochrome P450 enzymes, offering insights into the drug's safety profile and interaction with other medications (Ma et al., 2021).

Formulation and Drug Delivery

Research into the formulation of mouth-dissolving tablets of deflazacort aims to enhance its safety and efficacy. This novel oral drug delivery system underscores efforts to improve patient compliance and therapeutic outcomes, especially in inflammatory conditions (Govind et al., 2016).

Safety And Hazards

When handling 21-Deacetoxy Deflazacort, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-12(25)23-19(28-13(2)24-23)10-17-16-6-5-14-9-15(26)7-8-21(14,3)20(16)18(27)11-22(17,23)4/h7-9,16-20,27H,5-6,10-11H2,1-4H3/t16-,17-,18-,19+,20+,21-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUXBQVUVGNOKK-AAZVSSJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

21-Deacetoxy Deflazacort

CAS RN

13649-88-2
Record name (4aR,4bS,5S,6aS,6bS,9aR,10aS,10bS)-6b-Acetyl-5-hydroxy-4a,6a,8-trimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。